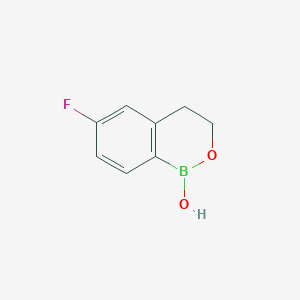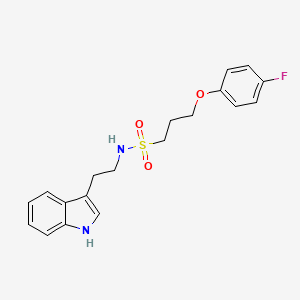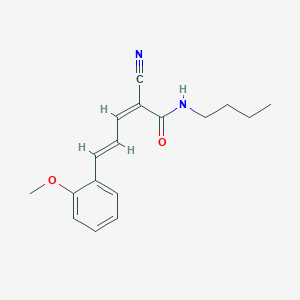![molecular formula C13H20N2O2 B2975347 tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate CAS No. 1493336-44-9](/img/structure/B2975347.png)
tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate, also known as BAMC or N-[(1,1-dimethylethoxy)carbonyl]-N-[2-(methylaminomethyl)phenyl]methanamine, is a compound with potential implications in various fields of research and industry. It has a molecular formula of C13H20N2O2 and a molecular weight of 236.3101 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a phenyl group with a methylaminomethyl substituent .Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.3101 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Environmental Occurrence and Fate
Research on synthetic phenolic antioxidants, closely related to the chemical structure of interest, highlights the environmental presence, human exposure, and toxicity of such compounds. These studies suggest the need for future research focusing on contamination, environmental behaviors, and the development of novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition and Transformation
Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor provide insights into the degradation of similar compounds. Such research demonstrates the feasibility of using radio frequency plasma reactors for decomposing and converting environmental pollutants into less harmful substances (Hsieh et al., 2011).
Bioactivities and Natural Sources
Investigations into the natural sources and bioactivities of 2,4-di-tert-butylphenol and its analogs reveal the toxic secondary metabolites produced by various organisms. This research underlines the significance of understanding the bioactivities of such compounds for potential applications in biotechnology and pharmaceuticals (Zhao et al., 2020).
Microbial Degradation
The microbial degradation of MTBE and tert-butyl alcohol in the subsurface provides valuable information on the biodegradability of tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate under various conditions. This research is crucial for developing bioremediation strategies for the removal of such compounds from contaminated sites (Schmidt et al., 2004).
Purification and Separation Technologies
The application of polymer membranes for the purification of fuel oxygenated additives, like MTBE, highlights the significance of membrane processes in the separation and purification of chemical compounds. This research opens pathways for improving the efficiency and selectivity of separation processes in industrial applications (Pulyalina et al., 2020).
Safety and Hazards
Tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate is classified as a dangerous substance, with hazard statements including H319, H335, H302, H315, and H318 . These codes correspond to hazards such as eye irritation, respiratory irritation, harmful if swallowed, skin irritation, and causes serious eye damage .
Mécanisme D'action
Target of Action
Similar compounds are often used in various organic syntheses , suggesting that it may interact with a wide range of biological targets.
Biochemical Pathways
Propriétés
IUPAC Name |
tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-8-6-5-7-10(11)9-14-4/h5-8,14H,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWNEXBRZAVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1493336-44-9 |
Source


|
| Record name | tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2975265.png)



![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2975269.png)
![3-(2,2,2-Trifluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2975270.png)
![(2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2975276.png)


![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2975281.png)

![1-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2975283.png)

